Tetra-(amido-PEG23-azide)
Description
Tetra-(amido-PEG23-azide) is a branched polyethylene glycol (PEG) derivative featuring four terminal azide groups, each connected via amide bonds to a central core. With a molecular weight of 4,750 g/mol and a purity of ≥95% (AP14115 in ), it is designed for multi-valent conjugation applications. The extended PEG23 chains (23 ethylene oxide units per arm) enhance water solubility and biocompatibility, making it suitable for drug delivery, bioconjugation, and materials science. Its azide groups enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions with alkynes, BCN, or DBCO groups .
Properties
Molecular Formula |
C209H412N16O100 |
|---|---|
Molecular Weight |
4750 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C209H412N16O100/c210-222-218-9-21-234-29-37-242-45-53-250-61-69-258-77-85-266-93-101-274-109-117-282-125-133-290-141-149-298-157-165-306-173-181-314-189-197-318-193-185-310-177-169-302-161-153-294-145-137-286-129-121-278-113-105-270-97-89-262-81-73-254-65-57-246-49-41-238-33-25-230-17-5-214-205(226)1-13-322-201-209(202-323-14-2-206(227)215-6-18-231-26-34-239-42-50-247-58-66-255-74-82-263-90-98-271-106-114-279-122-130-287-138-146-295-154-162-303-170-178-311-186-194-319-198-190-315-182-174-307-166-158-299-150-142-291-134-126-283-118-110-275-102-94-267-86-78-259-70-62-251-54-46-243-38-30-235-22-10-219-223-211,203-324-15-3-207(228)216-7-19-232-27-35-240-43-51-248-59-67-256-75-83-264-91-99-272-107-115-280-123-131-288-139-147-296-155-163-304-171-179-312-187-195-320-199-191-316-183-175-308-167-159-300-151-143-292-135-127-284-119-111-276-103-95-268-87-79-260-71-63-252-55-47-244-39-31-236-23-11-220-224-212)204-325-16-4-208(229)217-8-20-233-28-36-241-44-52-249-60-68-257-76-84-265-92-100-273-108-116-281-124-132-289-140-148-297-156-164-305-172-180-313-188-196-321-200-192-317-184-176-309-168-160-301-152-144-293-136-128-285-120-112-277-104-96-269-88-80-261-72-64-253-56-48-245-40-32-237-24-12-221-225-213/h1-204H2,(H,214,226)(H,215,227)(H,216,228)(H,217,229) |
InChI Key |
PUZMLMMWJUEWIU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-(amido-PEG23-azide) involves the functionalization of a PEG backbone with azide groups. The process typically includes the following steps:
Activation of PEG: The PEG backbone is activated using a suitable reagent, such as a carbodiimide, to introduce reactive sites.
Amidation: The activated PEG is then reacted with an amine to form amide bonds.
Industrial Production Methods
Industrial production of Tetra-(amido-PEG23-azide) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tetra-(amido-PEG23-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation and material science applications .
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents.
Conditions: Mild temperatures (room temperature to 50°C), neutral to slightly basic pH, and aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked PEG conjugates, which are used in various applications, including drug delivery and diagnostics .
Scientific Research Applications
Tetra-(amido-PEG23-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing their stability and functionality.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Tetra-(amido-PEG23-azide) involves the formation of stable triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of molecules and materials .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Tetra-(amido-PEG10-azide) (AP14114)
- Molecular Weight : 2,458.8 g/mol (vs. 4,750 g/mol for PEG23 variant).
- PEG Chain Length : Shorter PEG10 arms reduce hydrodynamic volume and solubility compared to PEG23.
- Applications : Ideal for simpler scaffolds requiring lower molecular weight but less steric shielding .
Azido-PEG23 Amine
- Functional Groups : Combines one azide and one amine group (vs. four azides in Tetra-(amido-PEG23-azide)).
- Reactivity : Enables sequential conjugation (e.g., amine-carboxyl coupling followed by azide-alkyne click chemistry).
- Purity : 97% (slightly lower than Tetra-(amido-PEG23-azide)), which may affect reproducibility in sensitive assays .
MeO-PEG-N3 (PEG1225)
- Structure : Linear PEG with a methoxy terminus and one azide group.
- Applications : Basic conjugation tasks (e.g., labeling or single-molecule attachment) without multi-valency .
Acid-PEG25-Amide-Tri(3-methoxypropanamide-PEG23-Azide) Methane (AP13433)
- Core Complexity : Contains a tri-methoxypropanamide core with one carboxylic acid group, enabling pH-sensitive conjugation.
- Molecular Weight : 4,782.7 g/mol, comparable to Tetra-(amido-PEG23-azide) but with mixed functional groups .
Methyltetrazine-amido-PEG5-alkyne
Physicochemical and Application-Based Differences
Solubility and Biocompatibility
- Longer PEG23 chains in Tetra-(amido-PEG23-azide) improve water solubility and reduce immunogenicity compared to PEG10 or PEG5 analogs. This is critical for in vivo applications .
- Branched structures (e.g., tetra-azides) exhibit slower renal clearance than linear PEGs, extending circulation time in drug delivery systems .
Multi-Valency
- Tetra-(amido-PEG23-azide) supports four simultaneous conjugations, enabling crosslinking or multi-targeted payload delivery.
Purity and Stability
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | PEG Length | Functional Groups | Purity | Key Applications |
|---|---|---|---|---|---|
| Tetra-(amido-PEG23-azide) | 4,750 | PEG23 | 4 Azides | ≥95% | Multi-valent drug delivery |
| Tetra-(amido-PEG10-azide) | 2,458.8 | PEG10 | 4 Azides | ≥95% | Small-molecule scaffolds |
| Azido-PEG23 amine | 1,099.3 | PEG23 | 1 Azide, 1 Amine | 97% | Sequential conjugation |
| MeO-PEG-N3 | ~1,200 (PEG1225 code) | Variable | 1 Azide, 1 Methoxy | N/A | Protein PEGylation |
| Methyltetrazine-amido-PEG5-alkyne | N/A | PEG5 | Tetrazine, Alkyne | N/A | Orthogonal labeling |
Table 2: Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Tetra-(amido-PEG23-azide) | High valency; enhanced solubility | Complex synthesis; lower purity vs. some analogs |
| Azido-PEG23 amine | Bifunctional reactivity | Limited to dual conjugations |
| MeO-PEG-N3 | Simple structure; cost-effective | Low versatility for complex systems |
| Methyltetrazine-amido-PEG5-alkyne | Orthogonal reactions | Short PEG chain limits solubility |
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